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molecular formula C20H24N4O4 B8652553 Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy- CAS No. 19871-57-9

Anthraquinone, 1,4-bis(3-(aminopropyl)amino)-5,8-dihydroxy-

Cat. No. B8652553
M. Wt: 384.4 g/mol
InChI Key: BDYRCLTVDLUGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04418078

Procedure details

A suspension of 10.0 g. of leuco-1,4,5,8-tetrahydroxyanthraquinone in 120 ml. of de-aerated 1,3-diaminopropane is stirred and heated at 45° C. under nitrogen for one hour and then for 10 minutes as air is bubbled into the suspension. The mixture is then evaporated to dryness and the residue is extracted with 650 ml. of ethanol in a Soxhlet apparatus for 17 hours. The extract is filtered while hot, concentrated to 95 ml. and then diluted with 900 ml. of diethyl ether. The mixture is cooled and the solid is collected, washed with ethanol-diethyl ether, then diethyl ether giving the desired product as 9.57 g. of a blue solid, mp. 115°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:15](=[O:16])[C:14]2[C:5](=[C:6]([OH:20])[C:7]3[C:12]([C:13]=2[OH:17])=[C:11](O)[CH:10]=[CH:9][C:8]=3O)[C:3](=[O:4])[CH2:2]1.[NH2:21][CH2:22][CH2:23][CH2:24][NH2:25]>>[NH2:21][CH2:22][CH2:23][CH2:24][NH:25][C:8]1[C:7]2[C:6](=[O:20])[C:5]3[C:14](=[C:15]([OH:16])[CH:1]=[CH:2][C:3]=3[OH:4])[C:13](=[O:17])[C:12]=2[C:11]([NH:21][CH2:22][CH2:23][CH2:24][NH2:25])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 10.0 g
CUSTOM
Type
CUSTOM
Details
for 10 minutes as air is bubbled into the suspension
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with 650 ml
FILTRATION
Type
FILTRATION
Details
The extract is filtered while hot,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 95 ml
ADDITION
Type
ADDITION
Details
and then diluted with 900 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solid is collected
WASH
Type
WASH
Details
washed with ethanol-diethyl ether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
NCCCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)NCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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